molecular formula C15H17N5O2 B2839897 (E)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)but-2-enamide CAS No. 1003799-32-3

(E)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)but-2-enamide

Cat. No.: B2839897
CAS No.: 1003799-32-3
M. Wt: 299.334
InChI Key: IMCMGVBKOVCXSE-HWKANZROSA-N
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Description

(E)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)but-2-enamide is a synthetic organic compound characterized by its complex structure, which includes a pyrazole ring, a cyclopentapyrimidine moiety, and a butenamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)but-2-enamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrazole Ring: Starting with a suitable precursor such as 3-methyl-1H-pyrazole, the pyrazole ring can be synthesized through cyclization reactions involving hydrazines and 1,3-diketones.

    Cyclopentapyrimidine Synthesis: The cyclopentapyrimidine moiety can be constructed via a series of condensation reactions, often involving urea or thiourea derivatives and cyclopentanone.

    Coupling Reactions: The final step involves coupling the pyrazole and cyclopentapyrimidine intermediates with a butenamide group under conditions that favor the formation of the (E)-isomer. This can be achieved using reagents such as palladium catalysts in a Heck reaction.

Industrial Production Methods

Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors for better control over reaction parameters and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)but-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can reduce double bonds or carbonyl groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, where halogenated derivatives can be synthesized using reagents like N-bromosuccinimide (NBS).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: N-bromosuccinimide (NBS) for bromination.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alkanes, alcohols.

    Substitution: Halogenated pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)but-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the treatment of diseases such as cancer and inflammatory disorders.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings that require precise molecular configurations.

Mechanism of Action

The mechanism of action of (E)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)but-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting their activity or modulating their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (E)-N-(3-methyl-1H-pyrazol-5-yl)but-2-enamide: Lacks the cyclopentapyrimidine moiety, making it less complex.

    N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide: Similar structure but with an acetamide group instead of butenamide.

Uniqueness

The uniqueness of (E)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)but-2-enamide lies in its combination of a pyrazole ring, a cyclopentapyrimidine moiety, and a butenamide group. This combination provides a distinct set of chemical properties and biological activities, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(E)-N-[5-methyl-2-(4-oxo-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)pyrazol-3-yl]but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O2/c1-3-5-13(21)17-12-8-9(2)19-20(12)15-16-11-7-4-6-10(11)14(22)18-15/h3,5,8H,4,6-7H2,1-2H3,(H,17,21)(H,16,18,22)/b5-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMCMGVBKOVCXSE-HWKANZROSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=O)NC1=CC(=NN1C2=NC3=C(CCC3)C(=O)N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C(=O)NC1=CC(=NN1C2=NC3=C(CCC3)C(=O)N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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